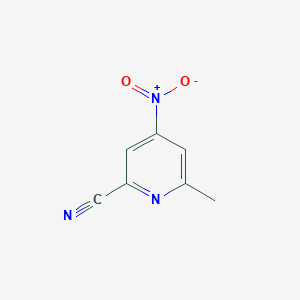

6-Methyl-4-nitropyridine-2-carbonitrile

Description

Significance of Pyridine (B92270) Core Structures in Contemporary Organic Chemistry and Related Disciplines

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemistry. fiveable.mewikipedia.org Structurally related to benzene (B151609), but with a nitrogen atom replacing a methine group, the pyridine ring is a fundamental motif found in a vast array of important molecules. fiveable.mewikipedia.org Its unique electronic structure, characterized by the electronegative nitrogen atom, renders it a polar and weakly basic compound, properties that distinguish its reactivity from that of benzene. fiveable.menumberanalytics.com

The significance of the pyridine core is underscored by its prevalence in numerous biologically active compounds and functional materials. fiveable.menih.govwisdomlib.org In the pharmaceutical industry, pyridine derivatives are integral to a wide range of drugs, including antibiotics, antivirals, and antitumor agents. numberanalytics.comwisdomlib.org A notable example is the anti-tuberculosis drug isoniazid. nih.gov Furthermore, pyridine and its derivatives serve as essential building blocks, reagents, and solvents in organic synthesis. fiveable.me Their application extends to agrochemicals, where they are found in the structures of many pesticides and plant growth regulators. wikipedia.orgnumberanalytics.com The versatility of the pyridine scaffold ensures its continued importance in the development of new medicines, materials, and chemical technologies. numberanalytics.comnih.gov

Overview of Nitropyridine Derivative Chemistry

Nitropyridines are a class of pyridine derivatives that contain one or more nitro groups (NO₂) attached to the pyridine ring. The introduction of the strong electron-withdrawing nitro group significantly alters the electronic properties and reactivity of the pyridine system. wikipedia.org This modification deactivates the ring towards electrophilic aromatic substitution, making such reactions less favorable than in benzene. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. wikipedia.org

The synthesis of nitropyridines can be challenging. Direct nitration of pyridine, if it occurs, typically yields 3-nitropyridine (B142982) in low yields because the acidic conditions of the reaction protonate the ring nitrogen, further deactivating the ring. More effective synthetic strategies often involve the nitration of pyridine N-oxides, followed by the deoxygenation of the N-oxide. For instance, 4-nitropyridine-N-oxide can be synthesized and subsequently used to produce 4-substituted pyridines. wikipedia.org The resulting nitropyridine compounds are valuable intermediates in organic synthesis. The nitro group can be reduced to an amino group, providing a pathway to a wide variety of substituted pyridines, or it can act as a leaving group in nucleophilic substitution reactions. nih.gov Nitropyridine derivatives have shown a range of biological activities and are used in the synthesis of bioactive molecules, including potential anticancer and antimalarial agents. nih.gov

Contextualization of 6-Methyl-4-nitropyridine-2-carbonitrile within Nitropyridine Chemistry

This compound is a polysubstituted pyridine derivative that brings together several key functional groups on a single pyridine core. Its structure is defined by a pyridine ring with a methyl group at position 6, a nitro group at position 4, and a carbonitrile (cyano) group at position 2.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₂ calpaclab.comscbt.com |

| Molecular Weight | 163.13 g/mol calpaclab.comscbt.com |

| CAS Number | 30235-12-2 calpaclab.comscbt.com |

| Synonyms | 6-methyl-4-nitropicolinonitrile, 2-Cyano-6-methyl-4-nitropyridine |

This compound is a quintessential example of a highly functionalized nitropyridine. The presence of the electron-withdrawing nitro and carbonitrile groups significantly influences the electron density of the pyridine ring, making it highly electron-deficient. This electronic characteristic is a key determinant of its reactivity. The nitro group at the 4-position makes the compound susceptible to nucleophilic substitution. The carbonitrile group at the 2-position and the methyl group at the 6-position further modulate the molecule's steric and electronic properties.

The synthesis of this compound typically involves the nitration of its precursor, 6-methylpyridine-2-carbonitrile (B28785). This reaction introduces the nitro group at the 4-position and is a standard transformation in nitropyridine chemistry. Due to its array of functional groups, this compound serves as a versatile building block in organic synthesis for creating more complex heterocyclic structures. Its reactivity allows for transformations such as the reduction of the nitro group to an amine or nucleophilic displacement of the nitro group, opening pathways to diverse molecular architectures.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| 2,6-dichloro-3-nitropyridine (B41883) | C₅H₂Cl₂N₂O₂ |

| 2-amino-5-methylpyridine | C₆H₈N₂ |

| 2-Chloro-5-methyl-3-nitropyridine (B188117) | C₆H₅ClN₂O₂ |

| 2-Cyano-4-pyridinecarboxylic acid methyl ester | C₈H₆N₂O₂ |

| 2-methyl-4-nitropyridine N-oxide | C₆H₆N₂O₃ |

| 3-methylpyridine-1-oxide | C₆H₇NO |

| 3-nitropyridine | C₅H₄N₂O₂ |

| 4-Nitropyridine-N-oxide | C₅H₄N₂O₃ |

| 6-Methyl-2-pyridinecarbonitrile | C₇H₆N₂ |

| This compound | C₇H₅N₃O₂ |

| 6-Nitropyridine-2-carboxylic acid | C₆H₄N₂O₄ |

| Benzene | C₆H₆ |

| Isoniazid | C₆H₇N₃O |

| Nitric acid | HNO₃ |

| Pyridine | C₅H₅N |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXYPUCOQUWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464005 | |

| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-12-2 | |

| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-4-nitropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methyl 4 Nitropyridine 2 Carbonitrile and Analogues

Direct Functionalization and Nitration of Pyridine (B92270) and Substituted Pyridines

The introduction of functional groups onto a pre-existing pyridine ring is a common and direct approach to synthesizing substituted pyridines. This section explores electrophilic nitration and the oxidation of aminopyridines as pathways to nitropyridine derivatives.

Electrophilic Nitration Strategies for Pyridine Ring Systems

Electrophilic aromatic substitution, a fundamental reaction for benzene (B151609) and its derivatives, is significantly more challenging for pyridine. The nitrogen atom in the pyridine ring deactivates the system towards electrophilic attack by withdrawing electron density. Furthermore, in the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making direct nitration often a low-yielding process that requires harsh conditions. nanobioletters.com

Despite these challenges, nitration of pyridine derivatives is a key method for producing nitropyridines. The nitration of pyridine itself, when forced under severe conditions, yields 3-nitropyridine (B142982) in very low yields. researchgate.net However, the presence of activating groups or the use of pyridine-N-oxides can facilitate the reaction and control the regioselectivity.

Pyridine-N-oxides are particularly useful intermediates. scbt.com The N-oxide group activates the pyridine ring to electrophilic substitution, primarily at the 4-position. For instance, pyridine-N-oxide can be nitrated with a mixture of nitric and sulfuric acid to produce 4-nitropyridine-N-oxide. google.com The N-oxide can then be removed by reduction with reagents like phosphorus trichloride (B1173362) to yield the 4-nitropyridine (B72724). nanobioletters.comgoogle.com This two-step sequence provides a more efficient route to 4-substituted pyridines than direct nitration of the parent heterocycle.

The nitration of substituted pyridines is also a viable route. For example, 2-amino-6-picoline can be nitrated, followed by an acidic rearrangement, to produce a mixture of 2-amino-3-nitro-6-picoline and 2-amino-5-nitro-6-picoline. nih.gov Similarly, 2-chloro-5-methylpyridine-1-oxide can be nitrated at the 4-position using a mixture of concentrated nitric and sulfuric acid. chemicalbook.com

| Starting Material | Nitrating Agent | Product(s) | Reference |

| Pyridine-N-oxide | HNO₃ / H₂SO₄ | 4-Nitropyridine-N-oxide | google.com |

| 2-Amino-6-picoline | Nitrating mixture | 2-Amino-3-nitro-6-picoline & 2-Amino-5-nitro-6-picoline | nih.gov |

| 2-Chloro-5-methylpyridine-1-oxide | Conc. HNO₃ / Conc. H₂SO₄ | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | chemicalbook.com |

| 3-Methylpyridine-1-oxide | Fuming HNO₃ / H₂SO₄ | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |

Synthetic Routes via Oxidation of Aminopyridines

An alternative to direct nitration for the synthesis of nitropyridines is the oxidation of the corresponding aminopyridines. This method can be particularly useful when the amino group is already in the desired position or when direct nitration is problematic. Various oxidizing agents have been employed for this transformation. For example, a range of substituted anilines can be oxidized to their corresponding nitrobenzenes using tert-butyl hydroperoxide (TBHP) in the presence of a zirconium(IV) butoxide catalyst. This methodology has been extended to the oxidation of aminopyridines, providing the corresponding nitropyridines, albeit sometimes in lower yields.

Pyridine Ring Construction Approaches Involving Nitriles

Building the pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful alternative to the functionalization of existing rings. These methods often provide access to substitution patterns that are difficult to achieve through other means. Nitriles are versatile components in these constructions.

Multi-Component Reactions for Pyridine Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for constructing complex molecules like substituted pyridines. The Hantzsch pyridine synthesis is a classic example, though modern variations have expanded the scope and utility of MCRs for pyridine synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

| 2-Nitroacetophenone | Urotropine | β-Dicarbonyl compound | Ammonium acetate | 5-Nitro-1,4-dihydropyridine | nih.gov |

| 2-Nitroacetophenone | Acetaldehyde diethyl acetal | β-Dicarbonyl compound | Ammonium acetate | 4-Methyl-5-nitro-1,4-dihydropyridine | nanobioletters.com |

Transition Metal-Catalyzed Cycloaddition Reactions with Nitriles (e.g., [2+2+2] Cycloaddition)

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical and efficient method for constructing polysubstituted pyridines. This reaction is catalyzed by various transition metals, with cobalt being a versatile and cost-effective option. This methodology allows for the straightforward assembly of the pyridine ring from simple building blocks.

The general scheme involves the coordination of the two alkynes and the nitrile to the metal center, followed by oxidative coupling to form a metallacyclic intermediate, and subsequent reductive elimination to release the aromatic pyridine product. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and the nature of the substituents on the alkyne and nitrile partners. This method provides a powerful tool for creating a wide array of substituted pyridines, including those with complex substitution patterns relevant to medicinal chemistry and materials science.

Targeted Synthesis of 6-Methyl-4-nitropyridine-2-carbonitrile

The primary and most direct synthetic route to this compound is the electrophilic nitration of its precursor, 6-methylpyridine-2-carbonitrile (B28785). This reaction introduces the nitro group at the 4-position, para to the nitrogen atom of the pyridine ring.

The reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The role of sulfuric acid is to protonate the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

A general laboratory protocol for this synthesis involves the following steps:

Dissolution: The starting material, 6-methylpyridine-2-carbonitrile, is dissolved in concentrated sulfuric acid. This step ensures the protonation and activation of the pyridine ring.

Nitration: Concentrated nitric acid is added slowly to the stirred solution while maintaining a low temperature, typically between 0-5°C. Careful temperature control is crucial to manage the exothermic nature of the reaction and to prevent over-nitration or degradation of the starting material.

Reaction: The mixture is stirred at a controlled temperature for a period of 1 to 3 hours to allow the reaction to proceed to completion.

Quenching: The reaction is quenched by carefully pouring the mixture into ice-cold water, which causes the product to precipitate out of the solution.

Isolation: The solid product is collected by filtration and washed with water to remove any residual acids.

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to obtain the final product with high purity.

For larger-scale industrial production, this synthesis can be adapted to continuous flow reactors. This approach offers enhanced control over reaction parameters like temperature and residence time, leading to improved yields and more consistent product quality.

Established Synthetic Protocols for this compound

The principal and most established method for synthesizing this compound involves the direct nitration of its precursor, 6-methylpyridine-2-carbonitrile. This reaction specifically introduces a nitro group (NO₂) onto the 4-position of the pyridine ring.

The standard protocol utilizes a nitrating mixture, which is typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is highly exothermic and requires careful temperature control to prevent over-nitration or decomposition of the starting material and product. Reaction temperatures are generally kept low, often in the range of 0°C to 5°C. Following the reaction, purification of the final product is typically achieved through methods such as column chromatography or recrystallization to ensure high purity.

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the availability of its direct precursor, 6-methylpyridine-2-carbonitrile. The synthesis of this precursor itself can be accomplished through various routes, including the cyclization of β-aminoesters with nitriles or the use of halo-substituted intermediates.

While not a direct intermediate in the primary synthesis of the title compound, the formation of related pyridone structures provides insight into building the core ring system. For instance, the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile (B47326) yields an intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide. researchgate.netresearchgate.net Subsequent acid-induced cyclization of this intermediate leads to the formation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. researchgate.netresearchgate.net This highlights a potential pathway for constructing substituted methyl-pyridinecarbonitrile frameworks.

Below is a table detailing the key compounds involved in the synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| This compound | C₇H₅N₃O₂ | 163.13 | Final Product |

| 6-Methylpyridine-2-carbonitrile | C₇H₆N₂ | 118.14 | Precursor |

| 4-(Dimethylamino)but-3-en-2-one | C₆H₁₁NO | 113.16 | Starting material for related pyridone synthesis |

| Malononitrile | C₃H₂N₂ | 66.06 | Reagent for related pyridone synthesis |

| (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide | C₉H₁₃N₃O | 179.22 | Isolated Intermediate in related pyridone synthesis |

| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₇H₆N₂O | 134.14 | Product of related pyridone synthesis |

Synthesis of Related Pyridinecarbonitrile and Nitropyridine Derivatives

The structural framework of this compound allows for a variety of modifications to generate a library of related compounds. These modifications primarily target the methyl and nitro functional groups and involve the introduction of new substituents onto the pyridine ring.

Derivatization at Methyl and Nitro Positions

The methyl and nitro groups on the pyridine ring are reactive sites that can be chemically transformed to introduce new functionalities.

Oxidation of the Methyl Group : The methyl group can be oxidized to a carboxylic acid. This transformation was demonstrated in the synthesis of Janus kinase 2 (JAK2) inhibitors, where 2-chloro-5-methyl-3-nitropyridine (B188117) was oxidized to the corresponding carboxylic acid. nih.gov

Reduction and Acylation of the Nitro Group : The nitro group is readily reduced to an amino group (NH₂). This amine can then undergo further reactions, such as acylation. For example, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, a nitro group on a pyridine ring was reduced to an amine and subsequently acylated with bromoacetyl chloride. nih.gov

Nucleophilic Substitution of the Nitro Group : The nitro group, particularly when activated, can be displaced by nucleophiles. Studies on 2-methyl-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.gov

The table below summarizes these derivatization strategies.

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference Example |

| Methyl (C6) | Oxidation | Oxidizing agents | Carboxylic Acid (-COOH) | Synthesis of JAK2 inhibitors |

| Nitro (C4) | Reduction | Ammonium formate, Pd/C | Amino (-NH₂) | Synthesis of GSK3 inhibitors |

| Nitro (C4) | Nucleophilic Substitution | Thiols, K₂CO₃, DMF | Thioether (-SR) | Reactions of 2-methyl-3-nitropyridines |

| Amino (from Nitro) | Acylation | Bromoacetyl chloride | Amide (-NHCOR) | Synthesis of GSK3 inhibitors |

Introduction of Halogen and Other Substituents for Structural Diversification

Structural diversity can be significantly enhanced by introducing halogens and other functional groups onto the nitropyridine backbone, often through substitution reactions.

Halogenated analogues of the title compound, such as 2-Bromo-6-methyl-4-nitropyridine, are known and serve as versatile intermediates. bldpharm.com The halogen atom can be introduced and subsequently displaced by other groups to create a wide array of derivatives.

The reactivity of halogens on a nitropyridine ring is position-dependent. For instance:

In 2,6-dichloro-3-nitropyridine (B41883), both chlorine atoms can be successively replaced. One was substituted via a Suzuki coupling with an aryl group, and the other with an aminoethylamine fragment. nih.gov

In 2,4-dichloro-3-nitropyridine, the chlorine atom at the 4-position is more susceptible to nucleophilic attack and can be selectively substituted by amines. nih.gov

The malonation of 2-chloro-5-nitropyridine (B43025) with diethyl alkylmalonates is another effective method for introducing carbon-based substituents. cdnsciencepub.com

These strategies for diversification are outlined in the following table.

| Starting Material | Reaction Type | Reagents | Position of Substitution | Product Type |

| 2,6-Dichloro-3-nitropyridine | Suzuki Coupling / Nucleophilic Substitution | Arylboronic acid, Pd catalyst / Aminoethylamine | C2 and C6 | Di-substituted nitropyridines |

| 2,4-Dichloro-3-nitropyridine | Selective Nucleophilic Substitution | Amines | C4 | 2-Chloro-4-amino-3-nitropyridines |

| 2-Chloro-5-nitropyridine | Malonation | Diethyl alkylmalonates | C2 | Diethyl (5-nitro-2-pyridinyl)alkylmalonates |

| Pyridine derivatives | Halogenation | Brominating agents (e.g., DBDMH) | Varies | Brominated pyridines |

Reactivity and Reaction Mechanisms of 6 Methyl 4 Nitropyridine 2 Carbonitrile

Nucleophilic Substitution Reactions

The pyridine (B92270) ring of 6-Methyl-4-nitropyridine-2-carbonitrile is highly electron-deficient, making it an excellent substrate for nucleophilic attack. This reactivity is significantly enhanced by the presence of the nitro and nitrile substituents, which activate the ring towards various nucleophilic substitution pathways.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion that carries a leaving group (X) at the nucleophilic center to an electron-deficient aromatic ring. organic-chemistry.orgacs.org This is followed by a base-induced β-elimination of HX from the resulting intermediate (a σ-adduct), leading to the substituted product and restoration of aromaticity. acs.orgnih.gov

For this compound, the strong electron-withdrawing capacity of the nitro group at the C4 position makes the ring highly electrophilic and susceptible to VNS reactions. Nucleophilic attack is directed to the positions ortho and para to the nitro group. organic-chemistry.orgkuleuven.be In this specific molecule, the potential sites for VNS are the C3 and C5 positions.

The general mechanism for VNS on this compound is as follows:

Addition: A carbanion, such as one derived from chloromethyl phenyl sulfone, attacks the electron-deficient pyridine ring at a position occupied by a hydrogen atom (C3 or C5), forming a negatively charged Meisenheimer-type adduct. acs.orgnih.gov

Elimination: A base abstracts a proton from the adduct, facilitating the elimination of the leaving group (e.g., HCl) to form a resonance-stabilized anion of the alkylated product. acs.org

Protonation: An acidic workup protonates the anion to yield the final substituted product. organic-chemistry.org

VNS reactions are highly regioselective, with substitution typically occurring at the positions most activated by the electron-withdrawing groups. organic-chemistry.orgkuleuven.be

Nucleophilic Aromatic Substitution (SNAr) Facilitation by Nitro and Nitrile Groups

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a primary reaction pathway for this compound when a suitable leaving group is present on the ring. However, even without a conventional leaving group like a halide, the nitro group itself can be displaced. The reaction is profoundly facilitated by the presence of the ortho- and para-directing nitro and nitrile groups. wikipedia.orgnumberanalytics.com These electron-withdrawing groups are crucial for activating the pyridine ring towards nucleophilic attack. wikipedia.orguci.edu

The mechanism proceeds via a two-step addition-elimination process: libretexts.org

Addition: A nucleophile attacks an electrophilic carbon atom of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this complex is the key to the SNAr mechanism.

Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product. libretexts.org

In this compound, the nitro group at C4 and the nitrile group at C2 work in concert to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgnumberanalytics.com When a nucleophile attacks, for instance at the C4 position, the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. This delocalization significantly lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction. libretexts.org Pyridine itself is more reactive than benzene (B151609) in SNAr reactions because the ring nitrogen can effectively delocalize the negative charge. wikipedia.orguci.edu The presence of additional activating groups like -NO₂ and -CN further enhances this reactivity. numberanalytics.com

Reactions with Carbon-Centered Nucleophiles (e.g., Stabilized Carbanions)

This compound readily reacts with a variety of carbon-centered nucleophiles, particularly stabilized carbanions. These reactions often proceed through the VNS pathway, as described in section 3.1.1. Stabilized carbanions, such as those generated from active methylene (B1212753) compounds like chloromethyl phenyl sulfone or malonic esters, are ideal for these transformations. organic-chemistry.orgnih.govmdpi.com

The reaction with the anion of diethyl malonate, for example, can lead to the introduction of a malonic ester group onto the pyridine ring. Subsequent hydrolysis and decarboxylation can then yield a methyl-substituted pyridine derivative, demonstrating a versatile method for C-C bond formation. mdpi.com The electrophilicity of the pyridine ring, enhanced by the nitro and nitrile groups, is the driving force for these reactions. nih.govresearchgate.net

Table 1: Examples of Reactions with Carbon-Centered Nucleophiles

| Nucleophile Source | Reaction Type | Potential Product | Reference |

|---|---|---|---|

| Chloromethyl phenyl sulfone | VNS | 6-Methyl-4-nitro-x-(phenylsulfonylmethyl)pyridine-2-carbonitrile | nih.gov, organic-chemistry.org |

| Diethyl malonate | SNAr / VNS | Diethyl (6-methyl-4-nitro-2-cyanopyridin-x-yl)malonate | mdpi.com |

| Cyanide (HCN) | Addition to nitrile | Formation of cyanohydrin-like structures (under specific conditions) | youtube.com |

Reactivity with Heteroatom Nucleophiles

The highly electrophilic nature of the this compound ring system also makes it reactive towards various heteroatom nucleophiles, including those centered on oxygen, nitrogen, and sulfur. researchgate.netnih.gov These reactions typically proceed via the SNAr mechanism, where the nitro group is often displaced, as it can act as a competent leaving group in highly activated systems. mdpi.comnih.gov

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can attack the ring to displace the nitro group, leading to the formation of alkoxy or hydroxy derivatives. researchgate.net

Nitrogen Nucleophiles: Amines can react to form aminopyridine derivatives. The reaction of nitropyridines with ammonia (B1221849) or amines via the VNS method has been shown to be highly regioselective. scispace.com

Sulfur Nucleophiles: Thiolates (RS⁻) are particularly effective nucleophiles in SNAr reactions with nitropyridines. mdpi.comnih.gov Studies on related 2-substituted-3-nitropyridines show that thiolate anions smoothly displace the nitro group to yield 3-(alkylthio) or 3-(arylthio)pyridines in good yields. mdpi.com This high reactivity is attributed to the soft nature of sulfur nucleophiles and the strong activation provided by the nitro group. nih.gov

Table 2: Reactivity with Heteroatom Nucleophiles via SNAr

| Nucleophile | Leaving Group | Product Type | Reference |

|---|---|---|---|

| Alkoxides (e.g., CH₃O⁻) | Nitro group | 4-Alkoxy-6-methylpyridine-2-carbonitrile | researchgate.net |

| Amines (e.g., R-NH₂) | Nitro group | 4-Amino-6-methylpyridine-2-carbonitrile | scispace.com |

| Thiolates (e.g., BnS⁻) | Nitro group | 4-(Benzylthio)-6-methylpyridine-2-carbonitrile | mdpi.com, nih.gov |

Reactions Involving the Nitrile Group

While much of the reactivity is focused on the pyridine ring, the nitrile group itself is an electrophilic center and can participate in reactions, especially with potent nucleophiles.

Reactivity Towards Biological Thiol Nucleophiles (e.g., Cysteine Residues)

The nitrile group (-C≡N) is an electrophilic moiety that can be attacked by nucleophiles. nih.gov In the context of biological systems, the thiol side chain of cysteine residues is a potent nucleophile. blogspot.com The reactivity of a nitrile towards a thiol depends heavily on the electronic environment of the cyano group. nih.gov When attached to an electron-deficient system, such as the highly activated pyridine ring in this compound, the electrophilicity of the nitrile's carbon atom is significantly increased.

This enhanced electrophilicity makes the nitrile group a potential target for covalent modification by cysteine residues in proteins. nih.gov The reaction involves the nucleophilic attack of the cysteine thiolate anion on the nitrile carbon, forming a covalent thioimidate adduct. nih.gov This type of covalent interaction can be reversible. ucsf.edu The installation of a nitrile group into electrophilic scaffolds, such as cyanoacrylamides, has been shown to enable reversible covalent reactions with thiols. ucsf.edu This tunable reactivity is a key feature in the design of covalent inhibitors that target cysteine residues in enzymes and other proteins. ucsf.edunih.gov

Given the strong electron-withdrawing nature of the 4-nitropyridyl ring system, the nitrile at the C2 position of this compound is poised for such interactions, making it a candidate for investigation as a cysteine-reactive covalent modifier. nih.govblogspot.com

Transformations and Hydrolysis of the Carbonitrile Functionality

The carbonitrile (-C≡N) group at the 2-position of the pyridine ring is a versatile functional handle that can undergo various transformations, most notably hydrolysis. The hydrolysis of nitriles typically proceeds under acidic or basic conditions, leading first to a carboxamide intermediate and then to a carboxylic acid upon completion.

In the case of this compound, complete hydrolysis converts the carbonitrile group into a carboxylic acid, yielding 6-methyl-4-nitropyridine-2-carboxylic acid. uni.lu This transformation replaces the nitrile with a functionality that significantly alters the molecule's chemical properties, including its acidity and solubility. The reaction is a standard method for the synthesis of picolinic acid derivatives from their corresponding nitriles.

Table 1: Hydrolysis of the Carbonitrile Group

| Starting Material | Product | Reagents and Conditions |

| This compound | 6-Methyl-4-nitropyridine-2-carboxylic acid | Acid or base catalysis (e.g., H₂SO₄/H₂O or NaOH/H₂O), heat |

Transformations of the Nitro Group

The nitro group (-NO₂) at the 4-position is a key site of reactivity, primarily through reduction reactions that convert it into an amino group.

The reduction of the nitro group on the pyridine ring is a fundamental transformation that yields the corresponding amino derivative, 4-amino-6-methylpyridine-2-carbonitrile. This reaction dramatically changes the electronic properties of the pyridine ring, as the strongly electron-withdrawing nitro group is replaced by a strongly electron-donating amino group.

This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). A wide array of other reducing agents can also be employed for the chemoselective reduction of aromatic nitro compounds, a process that is crucial in synthetic chemistry. organic-chemistry.org These methods are generally tolerant of other functional groups like nitriles. scispace.com

The reduction is a multi-step process involving a six-electron transfer. nih.gov The nitro group (R-NO₂) is sequentially reduced to a nitroso (R-NO) and then a hydroxylamino (R-NHOH) intermediate before the final amino product (R-NH₂) is formed. nih.gov

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent System | Description |

| H₂/Pd/C | Catalytic hydrogenation; a common and efficient method for nitro group reduction. |

| Sn/HCl | A classic method using a metal in acidic medium. scispace.comyoutube.com |

| Zn/NH₄Cl | Metal reduction in a neutral aqueous medium. scispace.com |

| HSiCl₃/tertiary amine | A metal-free reduction method tolerant of many functional groups. organic-chemistry.org |

While there is no direct evidence of nitro group migration specifically for this compound in the reviewed literature, such rearrangements are documented for other nitropyridine systems under specific conditions. clockss.orgresearchgate.net These processes are mechanistically complex and can occur through different pathways.

One proposed mechanism involves the migration of the nitro group from the nitrogen of an N-nitropyridinium intermediate to a carbon on the ring, proceeding via a acs.org sigmatropic shift. researchgate.netntnu.no Another potential pathway is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, where a nucleophile adds to the ring, causing it to open and then re-close in a different orientation, effectively moving the substituent. nih.gov In some cases, migration occurs through an intermediate where a second nucleophile adds to an anionic species, facilitating the shift. researchgate.net These rearrangements highlight the dynamic nature of substituted pyridine rings under certain reactive conditions.

Electrophilic Reactions

The electron-deficient nature of the pyridine ring in this compound imposes significant limitations on its ability to undergo electrophilic reactions.

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing inductive effect of the ring nitrogen. youtube.com In this compound, this deactivation is severely amplified by the presence of two powerful electron-withdrawing groups: the 4-nitro and the 2-carbonitrile moieties.

These groups, along with the pyridine nitrogen, reduce the electron density of the aromatic π-system to such an extent that the ring is highly resistant to attack by electrophiles. Consequently, classical electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation are generally unsuccessful on such strongly deactivated systems. nih.govlibretexts.org To achieve any substitution, harsh reaction conditions are typically required, often resulting in low yields. youtube.com

Despite the deactivation of the ring towards electrophilic attack, the lone pair of electrons on the pyridine nitrogen atom remains available to react with electrophiles directly. This allows for reactions such as N-alkylation and the formation of adducts with Lewis acids.

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form N-alkylated pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, further deactivating the ring system. In related pyridone systems, the choice of reagents and conditions can be critical in directing alkylation to the nitrogen versus an oxygen atom. mdpi.comnih.gov

Lewis Acid Adduct Formation: The nitrogen lone pair can also coordinate with Lewis acids (electron-pair acceptors). chemrxiv.org This interaction forms a Lewis acid-base adduct. The strength of this interaction can be measured and provides insight into the basicity of the pyridine nitrogen. The formation of such adducts is a fundamental property of pyridines and other nitrogen-containing heterocycles. chemrxiv.org

Table 3: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | N-methyl-6-methyl-4-nitropyridine-2-carbonitrile iodide (a pyridinium salt) |

| Lewis Acid Adduct Formation | Boron trifluoride (BF₃) | This compound-BF₃ adduct |

Metal-Catalyzed and Other Transformations

The presence of the pyridine nitrogen and the activating nitro group makes this compound a candidate for various metal-catalyzed reactions. These transformations offer powerful tools for the functionalization of the pyridine core, enabling the synthesis of more complex molecular architectures.

C-H Arylation Reactions of Nitropyridines

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds. In the context of nitropyridines, the electron-withdrawing nature of the nitro group can facilitate C-H activation by rendering the adjacent C-H bonds more acidic. While specific studies on the C-H arylation of this compound are not extensively documented, the reactivity of related nitropyridine systems provides valuable insights.

For instance, palladium-catalyzed C-H arylation of nitropyrazoles and other nitro-substituted heteroarenes has been demonstrated, where the nitro group directs the regioselectivity of the arylation. mdpi.comrsc.org In many cases, the arylation occurs at the position ortho to the nitro group. This suggests that this compound could potentially undergo C-H arylation at the C-3 or C-5 positions, directed by the nitro group at C-4. The pyridine nitrogen can also act as a directing group in such transformations. mdpi.com

A general representation of a potential palladium-catalyzed C-H arylation reaction is shown below:

Table 1: Examples of C-H Arylation on Related Heterocyclic Compounds

| Substrate | Arylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,6-Diphenylpyrimidine | Phenyldiazonium tetrafluoroborate | Pd(OAc)₂, Ru(bpy)₃(PF₆)₂, AgOAc, white LED | 2-(2'-Arylphenyl)-6-phenylpyrimidine | Varies | mdpi.com |

| (6-Phenylpyridin-2-yl)pyrimidine | Phenyldiazonium tetrafluoroborate | Pd(OAc)₂, Ru(bpy)₃(PF₆)₂, white LED | (6-(2'-Arylphenyl)pyridin-2-yl)pyrimidine | Varies | rsc.org |

Palladium-Catalyzed Processes for Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. rsc.orgmdpi.comcem.com For a molecule like this compound, several avenues for palladium-catalyzed functionalization exist. The nitro group itself can be a target for transformation, for instance, through reduction to an amino group which can then participate in cross-coupling reactions.

More directly, should a halo-derivative of this compound be prepared, it would serve as an excellent substrate for classic cross-coupling reactions such as Suzuki, Heck, and Stille couplings. The development of palladium-catalyzed methods for the synthesis of 6,8-disubstituted 1,7-naphthyridines highlights the power of these reactions in constructing complex heterocyclic systems from functionalized pyridine precursors. nih.gov

Furthermore, palladium catalysis can be employed for the reduction of the nitro group to an amine. This transformation is typically achieved using hydrogen gas in the presence of a palladium catalyst and opens up a wide array of subsequent functionalization possibilities for the resulting amino-substituted pyridine.

Cadogan-Type Ring Contraction Reactions

The Cadogan reaction traditionally involves the reductive cyclization of a nitro group with an adjacent aryl or vinyl group, typically mediated by a phosphine (B1218219) reagent, to form a five-membered heterocyclic ring. While the classic Cadogan reaction leads to the formation of carbazoles from nitrobiphenyls, its application to nitropyridines can result in the formation of carboline structures.

There are no specific reports of Cadogan-type ring contraction reactions involving this compound in the available literature. For such a reaction to occur, a suitable ortho-substituent to the nitro group that can participate in the cyclization would be necessary. For instance, if an ortho-vinyl group were present, a Cadogan-Sundberg indole (B1671886) synthesis could potentially lead to the formation of an azaindole derivative.

The general mechanism of the Cadogan-Sundberg reaction involves the deoxygenation of the nitro group by a trivalent phosphorus compound to form a nitrene intermediate, which then undergoes cyclization.

Condensation Reactions

The methyl group at the C-6 position of this compound is activated by the electron-withdrawing effects of the pyridine nitrogen, the C-4 nitro group, and the C-2 carbonitrile group. This activation renders the protons of the methyl group acidic, making them susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in condensation reactions with various electrophiles, most notably aldehydes.

This type of reactivity is well-documented for other 2-methylpyridine (B31789) derivatives, especially those bearing electron-withdrawing substituents. mdpi.comresearchgate.net For example, 2-methyl-3-nitropyridines have been shown to react with aromatic aldehydes in the presence of a catalytic amount of a base like piperidine (B6355638) to yield the corresponding styrylpyridines. mdpi.com

A plausible condensation reaction of this compound with an aromatic aldehyde would proceed as follows:

Table 2: Examples of Condensation Reactions of Related 2-Methylpyridine Derivatives

| 2-Methylpyridine Derivative | Aldehyde | Base/Conditions | Product | Yield (%) | Reference |

| 2-Methyl-3,5-dinitropyridine | 4-Nitrobenzaldehyde | Piperidine, Toluene, heat | 2-(4-Nitrostyryl)-3,5-dinitropyridine | 85 | mdpi.com |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | Benzaldehyde | Piperidine, Toluene, heat | 2-Styryl-3-nitro-5-bromopyridine N-oxide | 78 | mdpi.com |

This table provides examples of condensation reactions for related activated 2-methylpyridine systems, as specific data for this compound is not available.

Derivatives and Structural Modifications of 6 Methyl 4 Nitropyridine 2 Carbonitrile

Design and Synthesis of Functionalized Analogues

The strategic modification of the 6-Methyl-4-nitropyridine-2-carbonitrile core allows for the fine-tuning of its chemical characteristics. This has been a key area of investigation, leading to the creation of analogues with modulated electronic and steric profiles.

The presence of the nitro group in this compound significantly influences its electronic distribution and reactivity. This group can be reduced to an amino group, which in turn can be further functionalized. For instance, the reduction of the nitro group can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation dramatically alters the electronic nature of the pyridine (B92270) ring, converting the electron-withdrawing nitro group into an electron-donating amino group.

Furthermore, the nitro group itself can be displaced by nucleophiles under basic conditions, allowing for the introduction of a wide array of substituents. This nucleophilic substitution provides a direct route to analogues with diverse electronic properties. The steric environment of the molecule can also be modified by targeting the methyl group or by introducing bulky substituents at other positions on the pyridine ring.

The synthesis of related structural motifs, where one or more of the functional groups are altered, has also been explored. For example, 6-methylpyridine-2-carbonitrile (B28785), which lacks the nitro group, serves as a key precursor for the synthesis of the title compound through nitration. This highlights the synthetic relationship between these pyridine derivatives and the modular approach to accessing a variety of substituted pyridines.

| Compound Name | Molecular Formula | Key Structural Difference from Parent Compound |

| This compound | C7H5N3O2 | Parent Compound |

| 6-Methylpyridine-2-carbonitrile | C7H6N2 | Lacks the nitro group. |

| 2-Amino-3-nitro-6-picoline | C6H7N3O2 | Nitro group at position 3, amino group at position 2, nitrile group replaced by a methyl group. mdpi.com |

| 2-Amino-5-nitro-6-picoline | C6H7N3O2 | Nitro group at position 5, amino group at position 2, nitrile group replaced by a methyl group. mdpi.com |

Annulation and Fused Ring Systems Derived from this compound Scaffolds

The reactive nature of this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. These reactions, known as annulation reactions, lead to the formation of polycyclic nitrogen heterocycles with diverse and often biologically relevant structures.

The synthesis of polycyclic nitrogen heterocycles often involves the strategic use of functional groups on the pyridine ring to build additional rings. For example, the nitrile group can participate in cyclization reactions. One general strategy involves the reaction of pyridine derivatives with other reagents to form fused systems like indolizines. nih.gov While not directly starting from this compound, the principles of annulation reactions seen in the synthesis of quinolizin-4-ones and isoxazoles from related pyridine precursors demonstrate the potential pathways available. nih.gov

The synthesis of thieno[2,3-h] nih.govnaphthyridines from dinitrile precursors illustrates a Dieckmann-type cyclization, showcasing how nitrile functionalities can be key to forming new rings. clockss.org Such strategies could be conceptually applied to derivatives of this compound to generate novel polycyclic systems. The formation of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones from aniline (B41778) derivatives is another example of building complex heterocyclic structures. nih.govresearchgate.net

Building upon the principles of annulation, the synthesis of even more complex fused bis- and tris-heterocyclic compounds has been achieved. These intricate molecular architectures often possess unique three-dimensional shapes and electronic properties. The synthesis of such compounds frequently relies on multi-step sequences where each step carefully constructs a new ring system.

For instance, the reaction of N-phenacyl derivatives of nitropyridin-2-ones can lead to the formation of indolizine (B1195054) systems. mdpi.com Specifically, N-phenacyl-4,6-dimethyl-5-nitropyridin-2-one can be cyclized to form 5-hydroxy-8-nitroindolizine under basic conditions. mdpi.com This demonstrates the utility of the pyridine core in constructing fused bicyclic heterocycles. Further elaboration of these systems could potentially lead to tris-heterocyclic compounds. The development of one-pot multicomponent reactions is also a powerful strategy for the efficient synthesis of complex polycyclic heterocycles. researchgate.net

| Fused Ring System | Starting Material/Precursor Type | Key Reaction Type |

| Quinolizin-4-one | (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Annulation/Nucleophilic Acyl Substitution nih.gov |

| Isoxazole | (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Annulation/Cyclization nih.gov |

| Indolizine | N-phenacyl derivatives of nitropyridin-2-one | Cyclization mdpi.com |

| Thieno[2,3-h] nih.govnaphthyridine | Dinitrile precursor | Dieckmann-type cyclization clockss.org |

| Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | Anilines and uracil (B121893) derivatives | Condensation/Cyclization nih.govresearchgate.net |

Advanced Characterization and Spectroscopic Analysis

X-ray Crystallography and Single-Crystal X-ray Diffraction for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "6-Methyl-4-nitropyridine-2-carbonitrile," this technique would reveal critical information about its molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking or dipole-dipole forces, which govern the solid-state properties of the material.

In a related compound, 2-methylamino-6-methyl-4-nitropyridine N-oxide, X-ray diffraction studies have shown that it crystallizes in the monoclinic system with the P21/n space group. This suggests that "this compound" might also adopt a similar crystal system. Another structurally related molecule, 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, was found to have an orthorhombic crystal system with the space group Pbca. The unit cell dimensions for this compound were determined to be a = 6.66446(13) Å, b = 9.38249(18) Å, and c = 22.3970(6) Å. Such data from analogous compounds are instrumental in building a hypothetical model for the crystal structure of "this compound."

Table 1: Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 2-methylamino-6-methyl-4-nitropyridine N-oxide | Monoclinic | P21/n | Data not available in snippet |

| 5-nitro-4-(4-methoxyphenoxy)phthalonitrile | Orthorhombic | Pbca | a = 6.66446(13) Å, b = 9.38249(18) Å, c = 22.3970(6) Å |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

For "this compound," the IR and Raman spectra would be expected to show characteristic bands for the nitrile (-C≡N), nitro (-NO2), methyl (-CH3), and pyridine (B92270) ring vibrations. The nitrile group typically exhibits a strong, sharp absorption band in the IR spectrum in the region of 2200-2260 cm⁻¹. The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch (νs) between 1300 and 1370 cm⁻¹. nih.gov

Studies on related 2-N-phenylamino-methyl-nitro-pyridine isomers show that nitro group vibrations are characterized by intense IR absorption bands and weak Raman activity. nih.gov The specific positions of these bands can be influenced by electronic effects and coupling with other vibrational modes within the molecule. The pyridine ring itself has a set of characteristic ring stretching and bending vibrations that appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Table 2: Expected Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching (ν) | 2200 - 2260 |

| Nitro (-NO2) | Asymmetric Stretching (νas) | 1500 - 1570 |

| Nitro (-NO2) | Symmetric Stretching (νs) | 1300 - 1370 |

| Pyridine Ring | Ring Stretching | ~1600, ~1500, ~1450 |

| Methyl (-CH3) | C-H Stretching | 2850 - 3000 |

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. The UV-Vis spectrum reveals the wavelengths of light a molecule absorbs, which correspond to the promotion of electrons from lower to higher energy molecular orbitals.

For "this compound," the UV-Vis absorption spectrum is expected to be dominated by π→π* transitions within the aromatic pyridine ring and charge-transfer transitions involving the electron-donating methyl group and the electron-withdrawing nitro and nitrile groups. In a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the UV-vis spectrum shows three absorption maxima around 238, 280, and 350 nm. researchgate.net The absorption bands in nitropyridine derivatives are often sensitive to the solvent polarity, with more polar solvents potentially causing a shift in the absorption maxima. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. While not all molecules fluoresce, those that do can provide information about their excited state properties. Some related 2-aminopyridine-3-carbonitrile derivatives have been shown to exhibit solid-state fluorescence in the violet or blue region, with emission maxima in the range of 400–460 nm. researchgate.net However, the presence of the nitro group in "this compound" may lead to efficient non-radiative decay pathways, potentially quenching fluorescence. For instance, the related compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile does not emit fluorescence. researchgate.net

Table 3: UV-Vis Absorption Data for a Structurally Related Compound

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | Various | ~238, ~280, ~350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For "this compound," the ¹H NMR spectrum would be expected to show signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the positions of the substituents. The electron-withdrawing nitro and nitrile groups would deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm). The methyl group protons would appear as a singlet in the upfield region.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the nitrile carbon, and the carbons of the pyridine ring. The chemical shifts of the ring carbons would also be significantly affected by the electron-withdrawing and electron-donating nature of the substituents. While direct NMR data for the target compound is not available, data from related pyridine derivatives can be used to predict the approximate chemical shifts. For example, in 5-Ethyl-2-methyl pyridine, the methyl carbon appears at around 24.0 ppm. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic-H | 7.5 - 9.0 |

| ¹H | Methyl-H | 2.0 - 3.0 |

| ¹³C | Nitrile-C | 115 - 125 |

| ¹³C | Aromatic-C | 120 - 160 |

| ¹³C | Methyl-C | 20 - 30 |

Spectroscopic Probing of Excited-State Processes and Dynamics

The study of excited-state processes and dynamics provides crucial information on how a molecule behaves after absorbing light. Techniques such as time-resolved absorption and fluorescence spectroscopy can track the fate of the excited state on timescales from femtoseconds to microseconds.

For molecules like "this compound," the presence of both electron-donating (methyl) and electron-withdrawing (nitro, nitrile) groups can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. The dynamics of these ICT states are of significant interest.

Research on related 2-alkylamino-6-methyl-4-nitropyridine N-oxides has shown that they can undergo complex excited-state processes, including the population of different isomeric forms in the excited state. researchgate.netnih.gov These studies, often combining experimental measurements with quantum chemical calculations, reveal that the excited state can have a different geometry and electronic character compared to the ground state. researchgate.net In some cases, ultrafast internal conversion and intersystem crossing can be dominant deactivation pathways, leading to low fluorescence quantum yields. The study of a rhenium complex with a pyridinium (B92312) ligand also demonstrated how subtle structural variations can tune the excited-state behavior, including metal-to-ligand charge transfer (MLCT) and intraligand excited states. nih.gov These findings suggest that the photophysics of "this compound" could be rich and complex, involving a delicate balance between different excited states.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of molecular and electronic properties. For pyridine (B92270) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G(d,p) or 6-311++G(d,p), are commonly employed to model electron density, molecular orbitals, and electrostatic potential surfaces. nih.govresearchgate.net

Theoretical studies on isomers and structurally related nitropyridines provide a framework for understanding 6-Methyl-4-nitropyridine-2-carbonitrile. nih.govresearchgate.net Geometric optimization calculations reveal key structural parameters. For the isomeric compound 4-Methyl-3-nitropyridine-1-carbonitrile, DFT calculations have been performed, showing a non-planar conformation. researchgate.net The optimized geometric parameters, such as bond lengths and angles, are determined by finding the minimum energy state on the potential energy surface. researchgate.net

Table 1: Calculated Geometric Parameters for Isomeric 4-Methyl-3-nitropyridine-1-carbonitrile using DFT (B3LYP/6-311++G(d,p)) This table presents data for an isomeric compound as a reference for the types of parameters calculated for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.3846 | C2-C1-N6 | 124.02 |

| C3-C4 | 1.3841 | C2-C1-C7 | 119.27 |

| C4-C5 | 1.4026 | N6-C1-C7 | 116.70 |

| C1-N6 | 1.3381 | C1-C2-C3 | 117.71 |

| C3-N9 | 1.4903 | C2-C3-C4 | 120.73 |

| C7-N8 | 1.1537 | C3-C4-C5 | 119.89 |

| N9-O10 | 1.2211 | C4-C5-N6 | 119.86 |

| Source: Adapted from data presented in a study on 4-Methyl-3-nitropyridine-1-carbonitrile. researchgate.net |

The electronic structure is often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. For 4-Methyl-3-nitropyridine-1-carbonitrile, the calculated HOMO-LUMO gap is a key parameter in assessing its electronic behavior. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov

Prediction of Reactivity and Mechanistic Pathways

Computational methods are instrumental in assessing the reactivity of functional groups. The nitrile group in this compound is significantly influenced by the electron-withdrawing nature of both the nitro group and the pyridine ring nitrogen. DFT-based calculations can quantify the electrophilicity of the nitrile carbon, predicting its susceptibility to nucleophilic attack. nih.gov Studies on heteroaromatic nitriles, including cyanopyridines, have shown they are highly reactive toward nucleophiles like cysteine. nih.gov The electron-withdrawing effect of the heteroaromatic ring enhances the electrophilic character of the nitrile. This reactivity can be correlated with calculated activation energies for nucleophilic addition, making DFT a predictive tool for assessing how such compounds might interact with biological thiols. nih.gov

Theoretical modeling is crucial for mapping out reaction pathways and identifying transition states. For nitropyridines, reactions such as vicarious nucleophilic substitution (VNS) have been studied computationally. acs.org These studies reveal the mechanism involves the formation of a Meisenheimer-type adduct, followed by a base-induced elimination step. acs.org Theoretical calculations can model the geometries of these intermediates and the transition states connecting them, providing insight into the reaction's feasibility and regioselectivity. For instance, modeling has shown that steric hindrance between substituents can prevent the planarization required for the elimination step, thereby stabilizing the intermediate adduct and halting the reaction. acs.org Such computational investigations of reaction coordinates and energy barriers are essential for understanding and predicting the chemical behavior of complex heterocyclic molecules. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assemblies

In the solid state, the arrangement of molecules is governed by a variety of intermolecular interactions. Computational analysis helps to identify and quantify these forces, which dictate the formation of supramolecular structures. For related cyanopyridine compounds, X-ray crystallography combined with theoretical calculations has revealed the importance of several non-covalent interactions. nih.govresearchgate.net These include π-stacking, where aromatic rings align face-to-face, as well as weaker C–H···N interactions involving both the nitrile nitrogen and the pyridine ring nitrogen. nih.gov

Solvent Effects on Molecular Structure, Reactivity, and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT and time-dependent DFT (TD-DFT) to simulate these solvent effects. researchgate.net These calculations can predict how the molecular geometry, electronic structure, and spectroscopic properties of this compound might change in different solvents, such as methanol (B129727) or dioxane. For example, theoretical studies on related compounds have successfully predicted shifts in UV-Vis absorption spectra in various solvents, showing good agreement with experimental data. By accounting for the dielectric constant of the solvent, these models provide a more accurate picture of the molecule's behavior in solution, which is critical for understanding its reactivity and for interpreting spectroscopic measurements. researchgate.net

Quantum Chemical Calculations for Nonlinear Optical (NLO) Properties

Molecules with significant charge separation, often found in donor-acceptor systems, can exhibit nonlinear optical (NLO) properties. Quantum chemical calculations are essential for predicting these properties. The key parameters, molecular polarizability (α) and the first hyperpolarizability (β), can be computed using DFT methods. researchgate.net Studies on the isomer 4-Methyl-3-nitropyridine-1-carbonitrile have shown that such molecules can possess notable NLO characteristics. researchgate.net The calculations provide values for the individual tensor components of hyperpolarizability (βxxx, βxxy, etc.) and the total molecular hyperpolarizability (β_tot). A large β_tot value indicates a strong NLO response, making the compound a candidate for applications in optoelectronics and materials science. researchgate.net

Table 2: Calculated Polarizability and First Hyperpolarizability for Isomeric 4-Methyl-3-nitropyridine-1-carbonitrile This table presents data for an isomeric compound as a reference for the types of NLO properties calculated for this compound.

| Method | Polarizability (α_tot) (x10⁻²⁴ esu) | First Hyperpolarizability (β_tot) (x10⁻³¹ esu) |

| HF/6-311++G(d,p) | 18.016 | 1085.11 |

| B3LYP/6-311++G(d,p) | 19.340 | 1630.13 |

| Source: Adapted from data presented in a study on 4-Methyl-3-nitropyridine-1-carbonitrile. researchgate.net |

These theoretical predictions are vital for the rational design of new materials with enhanced NLO properties. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

6-Methyl-4-nitropyridine-2-carbonitrile serves as a pivotal building block in organic synthesis, primarily for the creation of more complex heterocyclic compounds. The strategic placement of its functional groups allows for a variety of chemical transformations. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for certain reactions. mdpi.comnih.gov This inherent reactivity makes the compound a valuable intermediate.

Key transformations that underscore its versatility include:

Reduction: The nitro group can be readily reduced to an amino group, typically using agents like hydrogen gas with a palladium catalyst. This transformation is fundamental for building molecules with amino-pyridine cores, which are prevalent in pharmaceuticals and functional dyes.

Substitution: The nitro group can also be replaced by various nucleophiles, often under basic conditions. This allows for the introduction of a wide array of functional groups, further expanding the synthetic possibilities.

Reactions of the Cyano Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to other functionalities, providing another handle for molecular elaboration. uni.lusynchem.de

Reactions of the Methyl Group: The methyl group can also participate in reactions, such as condensation with aldehydes, particularly when activated by the electron-withdrawing nitro group and the pyridine nitrogen. mdpi.com

The ability to undergo these selective transformations makes this compound a valuable precursor for synthesizing a diverse range of substituted pyridine derivatives that are otherwise difficult to access. nih.gov

Table 1: Key Chemical Transformations of this compound

| Transformation | Reagents/Conditions | Resulting Functional Group | Significance |

|---|---|---|---|

| Nitro Group Reduction | H₂/Pd, NaBH₄ | Amino Group (-NH₂) | Precursor for bioactive molecules, dyes. |

| Nucleophilic Substitution | Amines, Thiols (under basic conditions) | Various substituted pyridines | Access to diverse chemical structures. mdpi.com |

| Cyano Group Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) or Amide (-CONH₂) | Introduction of acidic/amide functionalities. uni.lusynchem.de |

| Methyl Group Condensation | Aldehydes (with base catalyst) | Styryl Group | Carbon-carbon bond formation. mdpi.com |

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of this compound is not only used to build target molecules but also to develop new synthetic methods. Research into nitropyridine chemistry often reveals novel reaction pathways and metal-free alternatives to traditional cross-coupling reactions. mdpi.com

For instance, methodologies involving the nucleophilic aromatic substitution (SNAr) of the nitro group are a cornerstone of its utility. mdpi.com The high electrophilicity of the pyridine ring at positions ortho and para to the nitro group facilitates attack by nucleophiles. This has been exploited in the synthesis of various derivatives. While the primary synthesis of the title compound involves the nitration of 6-methylpyridine-2-carbonitrile (B28785), its subsequent reactions are of great interest. For example, the reaction of related 2-methyl-3-nitropyridines with various aromatic aldehydes can yield 2-vinyl-3-nitropyridines in high yield as pure trans-isomers, presenting a viable metal-free alternative to the Heck reaction. mdpi.com Similar principles can be applied to derivatives of this compound.

Furthermore, three-component ring transformations of related dinitropyridones, which can be seen as synthetic equivalents of unstable nitromalonaldehyde, have been developed to produce a variety of nitropyridines that are not easily accessible through other means. nih.gov These innovative approaches highlight the ongoing development in heterocyclic chemistry, where starting materials like this compound play a crucial role.

Exploration in Functional Materials

The electronic properties of this compound, stemming from the combination of electron-donating (methyl) and strong electron-withdrawing (nitro, cyano) groups on the pyridine ring, make it an interesting candidate for research in material science.

Molecules with significant differences in ground-state and excited-state dipole moments, often arising from intramolecular charge transfer (ICT), are candidates for non-linear optical (NLO) materials. The structure of this compound, with its donor-acceptor substitution pattern on the π-conjugated pyridine system, is a classic design for inducing NLO properties.

Research on related pyridine derivatives has shown promise in this area. For example, the synthesis of nicotinonitrile derivatives has been explored for creating new NLO materials. researchgate.net Similarly, studies on methyl derivatives of 4-nitropyridine (B72724) N-oxide have investigated their electronic spectra and structure, which are fundamental to understanding their potential NLO activity. researchgate.net The electronic interaction between the N-oxide and nitro groups, modified by methyl groups, is a key factor. researchgate.net While specific NLO data for this compound is not widely published, its structural analogues and the underlying principles strongly suggest its potential as a chromophore for NLO applications.

The field of organic electronics utilizes π-conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Pyridine-3,5-dicarbonitrile derivatives containing carbazole (B46965) substituents have been synthesized and shown to be effective electron-transporting materials that exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs. nih.gov This demonstrates the utility of the pyridine dicarbonitrile core in organic electronic materials. The electron-deficient nature of the 4-nitropyridine-2-carbonitrile system suggests it could function as an electron-transporting or electron-accepting component in such devices.

In the realm of catalysis, while direct catalytic applications of this compound are not extensively documented, its derivatives and related compounds are used in various catalytic processes. For instance, its ability to interact with enzymes makes it a useful probe in biochemical assays to study enzyme kinetics and inhibition mechanisms. The redox activity of the nitro group is particularly valuable in these studies.

Potential in Agrochemical Development, including Herbicidal or Fungicidal Activities

Pyridine and its derivatives are recognized as a crucial "chip" in the development of modern pesticides, leading to products with high efficiency and low toxicity. agropages.com Many fourth-generation pesticides are pyridine-based compounds. agropages.com

The structural motifs present in this compound are found in various biologically active compounds. Research into aminopyrimidine derivatives has shown that specific substitutions can lead to significant fungicidal activity against pathogens like Botrytis cinerea. mdpi.comresearchgate.net For example, introducing an aniline (B41778) group at the 2-position and a methyl group at the 4-position of a pyrimidine (B1678525) ring can enhance fungicidal effects. mdpi.com

Furthermore, nitropyridine derivatives have been used as starting materials for new classes of insecticides. nih.gov The synthesis of novel pyrimidine derivatives has also yielded compounds with promising antifungal and antibacterial activities. nih.gov Although direct testing of this compound for herbicidal or fungicidal properties is not widely reported, its structure represents a valuable scaffold for the synthesis and discovery of new agrochemicals. The combination of the pyridine ring, a nitro group, and other functional groups provides a template that can be modified to optimize biological activity against various agricultural pests.

Biological and Medicinal Chemistry Applications Focus on Research and Design Principles

Design and Synthesis of Biologically Active Scaffolds

The pyridine (B92270) ring is a fundamental scaffold in the design of novel therapeutic agents. researchgate.net Nitropyridine derivatives, such as 6-Methyl-4-nitropyridine-2-carbonitrile, are particularly valuable as they serve as convenient and readily available precursors for a wide range of bioactive molecules. researchgate.netnih.gov The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, facilitating various chemical transformations that are crucial for building complex molecular architectures.

Medicinal chemists utilize scaffolds like nicotinonitrile (3-cyanopyridine) and its isomers to develop targeted molecules for various diseases, including cancer and inflammatory conditions. The synthesis of pyrimidine-5-carbonitrile derivatives, for instance, has led to the creation of novel compounds designed as dual PI3K/mTOR inhibitors and inducers of apoptosis. researchgate.net The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and bioavailability, which are critical for drug efficacy. researchgate.net The transformation of the nitro group into an amino group is a common and pivotal step, opening pathways to a multitude of functionalizations and the creation of diverse chemical libraries for screening against biological targets.

Enzyme and Receptor Inhibition Studies

The this compound framework serves as a foundational structure for developing a variety of specific enzyme and receptor inhibitors. Its adaptability allows for the synthesis of compounds that can selectively target key proteins involved in disease pathways.

Glycogen (B147801) Synthase Kinase-3 (GSK3) is a key enzyme in cellular signaling and is a significant target for therapeutic intervention in conditions like Alzheimer's disease, bipolar disorder, and type 2 diabetes. nih.govresearchgate.net Nitropyridine derivatives have been instrumental in the synthesis of potent GSK3 inhibitors. nih.gov In one synthetic approach, 2,6-dichloro-3-nitropyridine (B41883) is used as a starting material. Through a series of reactions including Suzuki coupling, nucleophilic substitution, reduction of the nitro group to an amine, and subsequent acylation and cyclization, complex heterocyclic compounds are formed that exhibit strong inhibitory activity against GSK3. nih.gov For example, a derivative containing a 2,4-dichlorophenyl moiety was found to be a highly potent GSK3 inhibitor. nih.gov

Another class of GSK3 inhibitors, 6-amino-4-(pyrimidin-4-yl)pyridones, was developed from a high-throughput screening hit, demonstrating the utility of pyridine-based scaffolds in discovering novel inhibitors with good potency and central nervous system exposure. researchgate.netnih.gov

Table 1: Examples of Pyridine-Derived GSK3 Inhibitors and Their Activity

| Compound | Core Scaffold | Activity (IC50/EC50) | Reference |

|---|---|---|---|